molecular formula C17H20N2O B14342265 (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone CAS No. 92924-25-9

(4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone

Cat. No.: B14342265
CAS No.: 92924-25-9
M. Wt: 268.35 g/mol
InChI Key: LZRQTPFJOPWBHT-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone is a synthetic organic compound that belongs to the class of diazepines This compound is characterized by the presence of a tert-butylphenyl group and a methyl-substituted diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-methyl-1H-1,2-diazepine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the diazepine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its diazepine ring can interact with various biological targets, making it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The diazepine ring is a common motif in many pharmaceutical agents, and modifications to the this compound structure could lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    (4-tert-Butylphenyl)(3-methyl-1H-1,2,3-triazol-1-yl)methanone: Similar structure but with a triazole ring instead of a diazepine ring.

    (4-tert-Butylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone: Contains a pyrazole ring instead of a diazepine ring.

Uniqueness

The uniqueness of (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone lies in its diazepine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with triazole or pyrazole rings, the diazepine ring offers different reactivity and binding characteristics, making it a valuable compound for diverse applications .

Properties

CAS No.

92924-25-9

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

(4-tert-butylphenyl)-(3-methyldiazepin-1-yl)methanone

InChI

InChI=1S/C17H20N2O/c1-13-7-5-6-12-19(18-13)16(20)14-8-10-15(11-9-14)17(2,3)4/h5-12H,1-4H3

InChI Key

LZRQTPFJOPWBHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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